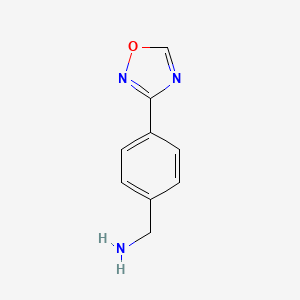

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTGDVLIPISYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NOC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs.

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity. It has a robust inhibitory effect against the wild-type EGFR enzyme and a 10-fold inferior potency against the mutant form of EGFR. This interaction results in changes in the cell cycle, potentially leading to the inhibition of cancer cell proliferation.

Biochemical Pathways

The compound affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the normal cell cycle and can lead to cell cycle arrest. This disruption can have downstream effects on various cellular processes, including cell proliferation and survival.

Pharmacokinetics

The compound’s molecular weight is 17519, which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Biological Activity

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural flexibility of oxadiazoles allows for modifications that can enhance their pharmacological profiles.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Some compounds have been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 pathways. Specifically, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 17a | MCF-7 | 0.65 |

| 17b | MCF-7 | 2.41 |

| 16a | SK-MEL-2 | 0.089 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : Modified analogues of 1,2,4-oxadiazoles have shown effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. For example, one lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against C. difficile, comparable to vancomycin .

| Pathogen | MIC (µg/mL) |

|---|---|

| Clostridioides difficile | 6 |

| Enterococcus faecium | <10 |

Anti-inflammatory and Neuroprotective Effects

In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown potential anti-inflammatory effects. Studies suggest they can inhibit key inflammatory pathways and may offer neuroprotective benefits by modulating oxidative stress responses .

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly enhanced their anticancer potency. One derivative was noted for its ability to selectively target cancer cells while sparing normal cells, indicating a promising therapeutic window .

Case Study 2: Antimicrobial Development

Research focused on developing oxadiazole-based compounds specifically aimed at treating infections caused by resistant strains of bacteria. The study revealed that certain modifications could improve the selectivity and efficacy against specific pathogens without compromising safety profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is in cancer research. The compound has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of its activity. This interaction is crucial as EGFR is often overexpressed in various cancers, making it a target for therapeutic intervention. Studies have demonstrated that this compound exhibits significant anticancer activity by disrupting the EGFR signaling pathway, which is vital for cell proliferation and survival.

Mechanism of Action

The mechanism involves binding to the EGFR and preventing its activation, thereby inhibiting downstream signaling pathways that promote tumor growth. The compound's efficacy has been tested in vitro and in vivo, showing promising results against several cancer cell lines.

Agricultural Biology

Pesticidal Properties

In agricultural research, this compound has been investigated for its potential as a pesticide. It has demonstrated nematocidal and antifungal properties. Specifically, studies have shown that derivatives of this compound exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, which are significant pests affecting crop yields.

Bioassay Results

The bioassay results indicated that certain derivatives within this class have strong antibacterial effects on Xanthomonas oryzae pv. oryzae, with effective concentration (EC50) values ranging from 19.44 to 36.25 μg/mL, surpassing the effectiveness of conventional control chemicals such as bismerthiazol and thiodiazole copper.

Materials Science

Synthesis and Chemical Transformations

The synthesis of this compound typically involves cyclization reactions that yield oxadiazole derivatives with various substituents that can enhance their solubility and biological activity. The compound can undergo several chemical transformations:

| Reaction Type | Reagent(s) | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic medium |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether |

| Substitution | Alkyl halides | Presence of sodium hydroxide (NaOH) |

These transformations can lead to the development of new compounds with tailored properties for specific applications in research and industry.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound found that it significantly reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new cancer therapies targeting EGFR.

Case Study 2: Agricultural Applications

Research on the agricultural applications revealed that formulations containing this compound could be effective in managing nematode populations in crops without harming beneficial organisms in the soil ecosystem. This study emphasized the need for further field trials to assess real-world effectiveness and environmental impact.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of (4-(1,2,4-oxadiazol-3-yl)phenyl)methanamine can be contextualized by comparing it to analogous compounds. Key differences arise from substituents on the oxadiazole ring, phenyl group, or amine moiety, which influence physicochemical properties, target affinity, and therapeutic applications.

Table 1: Structural and Functional Comparison of Selected Oxadiazole Methanamine Derivatives

Key Observations:

Bromo substituents (e.g., CAS 1803580-84-8) introduce steric bulk and electronic effects, which may enhance binding to hydrophobic enzyme pockets . Trifluoromethoxy groups (e.g., ) improve metabolic stability and bioavailability due to their electron-withdrawing properties .

Biological Activity :

- The parent compound and its methylated derivatives (e.g., CAS 1228880-37-2) exhibit neuroprotective activity by blocking voltage-gated sodium channels (e.g., Naᵥ1.6), reducing neuronal excitotoxicity .

- Bromothiophene-vinyl derivatives (ID 34d/34e) show antiviral activity against dengue virus, highlighting substituent-dependent target specificity .

Physicochemical Properties :

- Hydrochloride salts (e.g., CAS 1228880-37-2) enhance aqueous solubility, critical for formulation in preclinical studies .

- Higher molecular weight compounds (e.g., ID 34d/34e) may face challenges in pharmacokinetics, necessitating structural optimization .

Synthetic Accessibility: The parent compound is synthesized via BOC-protected intermediates (e.g., BOC-aminoacetonitrile), yielding high purity (89.93% total yield) . Derivatives often employ Suzuki-Miyaura coupling (e.g., ) or click chemistry (e.g., ) for functionalization .

Preparation Methods

Cyclization of Amidoximes with Para-Substituted Benzyl Derivatives

- Starting from 4-aminobenzylamine or 4-(aminomethyl)benzoic acid derivatives, the amidoxime intermediate is prepared.

- Cyclodehydration with carboxylic acid derivatives or esters in the presence of dehydrating agents such as phosphorus oxychloride leads to the formation of the oxadiazole ring at the 3-position of the phenyl ring.

- The aminomethyl substituent is retained or introduced by reduction or nucleophilic substitution on the benzyl precursor.

Microwave-Assisted Synthesis

Hydrazide Route

- Aromatic hydrazides derived from 4-(aminomethyl)benzoic acid can be cyclized with reagents like cyanogen bromide or carbon disulfide under reflux conditions to yield 1,2,4-oxadiazole derivatives.

- This approach is well-documented for related oxadiazole derivatives and can be adapted for the target compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine + nitrile precursor | >80 | Typically high yield |

| Cyclodehydration | Phosphorus oxychloride, reflux 6–10 hours | 60-80 | Effective for ring closure |

| Microwave-assisted cyclization | Silica-supported catalyst, microwave, 15 min, 60% power | 60-80 | Rapid and efficient |

| Hydrazide cyclization | Cyanogen bromide, reflux 5–7 hours | 50-75 | Alternative route |

Characterization and Confirmation

Synthesized compounds are typically characterized by:

- Infrared Spectroscopy (IR) : To confirm characteristic oxadiazole ring vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm aromatic and aminomethyl protons and carbons.

- Elemental Analysis : To verify compound purity and composition.

- Mass Spectrometry (MS) : To confirm molecular weight and structure.

Research Findings and Applications

- The compound and its analogues show promising biological activities, particularly as inhibitors of epidermal growth factor receptor (EGFR), with potential anticancer applications.

- The structural flexibility of the 1,2,4-oxadiazole ring allows for diverse functionalization, enhancing pharmacological profiles.

- Microwave-assisted synthesis methods have been validated as scalable and environmentally friendly, facilitating rapid drug discovery efforts.

This comprehensive overview integrates diverse synthetic methodologies for this compound, emphasizing cyclodehydration and microwave-assisted approaches as the most effective. The preparation is supported by robust characterization techniques and promising biological activity data, making it a valuable compound in medicinal chemistry research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(1,2,4-oxadiazol-3-yl)phenyl)methanamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via reductive amination of a 4-(1,2,4-oxadiazol-3-yl)benzaldehyde intermediate using NaBHCN or other reducing agents. For example, describes a similar synthesis with a 31% yield, highlighting the need for stoichiometric optimization (e.g., molar ratios of aldehyde and amine precursors) and solvent selection (e.g., methanol/acetic acid mixtures). Purification via precipitation or chromatography is critical to isolate the amine product .

- Yield Optimization : Reaction time, temperature, and catalyst loading (e.g., EDC·HCl/HOBt for coupling steps) can be systematically tested using Design of Experiments (DoE) frameworks.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (e.g., δ 8.46–8.42 ppm for aromatic protons, δ 4.50 ppm for methylene groups) confirm regiochemistry and functional group integrity .

- HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., CHNO, exact mass 175.0747).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures to confirm bond lengths/angles and intermolecular interactions .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard Mitigation : Based on analogous compounds ( ), the amine may exhibit acute toxicity and irritancy. Required precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent contamination .

Advanced Research Questions

Q. How does the electronic nature of the 1,2,4-oxadiazole ring influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight : The oxadiazole’s electron-deficient nature enhances hydrogen-bonding and π-π stacking with biological targets. For example, highlights oxadiazole-containing ligands targeting sphingosine 1-phosphate receptors, where the oxadiazole acts as a bioisostere for carboxylic acids. Computational modeling (e.g., DFT calculations) can quantify charge distribution and predict binding affinities .

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Case Study : If conflicting IC values are observed (e.g., kinase inhibition vs. GPCR assays), conduct orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). Cross-validate with structural data (e.g., co-crystallization with target proteins) to identify assay-specific artifacts .

Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation.

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Tools :

- SwissADME : Predicts logP, bioavailability, and blood-brain barrier permeability.

- ProTox-II : Estimates hepatotoxicity and mutagenicity risks.

- Molecular Dynamics Simulations : Model membrane permeability using CHARMM or GROMACS .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.